Isorhamnetin-3-O-galactoside chemical structure and molecular weight
Isorhamnetin-3-O-galactoside chemical structure and molecular weight
As a Senior Application Scientist navigating the intersection of analytical chemistry and molecular pharmacology, I have structured this technical guide to provide a comprehensive, rigorously validated perspective on Isorhamnetin-3-O-galactoside (I3G) . This document bypasses superficial summaries to deliver actionable, field-proven insights into its structural characterization, analytical quantification, and therapeutic mechanisms.
Chemical Identity & Structural Architecture
Isorhamnetin-3-O-galactoside (also known as Cacticin) is a naturally occurring flavonoid-3-O-glycoside predominantly extracted from botanical sources such as Oenanthe javanica (water dropwort), Artemisia capillaris, and Malus domestica (apple) 1.
Structurally, the molecule consists of an isorhamnetin aglycone (5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one) linked via an O-glycosidic bond at the C3 position to a β-D-galactose moiety 2. The presence of a methoxy group (-OCH3) at the 3' position of the B-ring is a critical structural determinant, significantly enhancing its lipophilicity and antithrombotic efficacy compared to unmethylated analogs like quercetin .
Table 1: Quantitative Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C22H22O12 | PubChem 2 |
| Molecular Weight | 478.4 g/mol | PubChem 3 |
| Monoisotopic Mass | 478.111126 Da | PubChem [[2]]() |
| XLogP3 (Lipophilicity) | 0.7 | PubChem [[3]]() |
| Hydrogen Bond Donors | 7 | PubChem 3 |
| Hydrogen Bond Acceptors | 12 | PubChem 3 |
| Topological Polar Surface Area | 196 Ų | PubChem 2 |
Analytical Workflows: HPLC-MS/MS Quantification
Accurate quantification of I3G from complex botanical matrices requires high-resolution techniques. Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is the gold standard 4.
Fig 1. Step-by-step LC-MS/MS analytical workflow for Isorhamnetin-3-O-galactoside quantification.
Protocol 1: LC-MS/MS Quantification of I3G
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Step 1: Solid Phase Extraction (SPE) Cleanup. Pass the crude methanolic plant extract through a pre-conditioned C18 SPE cartridge. Wash with 5% methanol and elute with 80% methanol.
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Causality: Crude extracts contain highly polar sugars and non-polar lipids that cause severe ion suppression in the MS source. SPE isolates the moderately polar flavonoid fraction, enhancing the signal-to-noise ratio.
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Step 2: Chromatographic Separation. Inject 5 μL onto a Reverse-Phase C18 column. Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
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Causality: The acidic modifier suppresses the ionization of phenolic hydroxyl groups in the liquid phase, ensuring the molecule remains neutral during chromatography for sharp, reproducible peak shapes.
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Step 3: ESI(-) MS/MS Detection. Operate the mass spectrometer in negative electrospray ionization mode. Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 477 → 315 4.
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Causality: Flavonoids readily lose a proton from their phenolic groups in ESI(-), generating a stable [M-H]- precursor ion (m/z 477). Collision-induced dissociation cleaves the O-glycosidic bond, resulting in a neutral loss of the galactose moiety (-162 Da) to yield the isorhamnetin aglycone product ion (m/z 315) [[4]]().
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Self-Validating Mechanism: Spike samples with a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction. By quantifying the ratio of the analyte peak area to the SIL-IS peak area, the workflow automatically corrects for matrix effects and variable extraction recoveries, ensuring absolute quantitative integrity.
Pharmacological Mechanisms & Endothelial Integrity
Table 2: Quantitative Pharmacological Efficacy
| Pharmacological Target / Assay | Effective Concentration / Dose | Observed Effect | Source |
|---|---|---|---|
| HMGB1-induced barrier disruption (HUVECs) | 1 - 5 μM | Preserved endothelial integrity | MedChemExpress 5 |
| Thrombin & FXa production (HUVECs) | 0.5 - 50 μM | Dose-dependent inhibition | MedChemExpress 5 |
| CCl4-induced hepatic injury (In vivo, Mice) | 50 - 200 mg/kg (i.p.) | Attenuated ALT/AST, reduced MDA | MedChemExpress 5 |
| CLP-induced sepsis (In vivo, Mice) | 4.8 mg/mouse (i.v.) | Inhibited HMGB1 release, reduced mortality | PubMed [[6]]() |
Fig 2. Inhibition of the HMGB1/NF-κB inflammatory cascade by Isorhamnetin-3-O-galactoside.
Protocol 2: In Vitro Endothelial Barrier Integrity Assay
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Step 1: HUVEC Monolayer Cultivation. Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the upper chamber of a Transwell insert (0.4 μm pore size) and culture until a fully confluent, tight monolayer forms.
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Causality: A confluent monolayer mimics the intact vascular endothelium. Any gaps formed due to cellular stress will allow the passage of macromolecules, simulating vascular leakage in sepsis.
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Step 2: I3G Pre-treatment. Incubate the HUVECs with 5 μM I3G for 6 hours prior to inflammatory insult 5.
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Causality: Pre-incubation allows for the intracellular accumulation of the flavonoid, pre-conditioning the intracellular signaling environment to block HMGB1 release before the stimulus is applied.
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Step 3: HMGB1 Challenge. Expose the cells to recombinant HMGB1 (1 μg/mL) for 16 hours.
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Causality: Exogenous HMGB1 binds to TLR4/RAGE receptors, triggering NF-κB activation, downregulating tight junction proteins, and inducing paracellular gap formation 6.
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Step 4: FITC-Dextran Flux Measurement. Add FITC-conjugated dextran (40 kDa) to the upper chamber. After 1 hour, sample the lower chamber and measure fluorescence (Excitation: 492 nm, Emission: 520 nm).
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Self-Validating Mechanism: The assay relies on a physical, functional readout. The fluorescence intensity in the lower chamber is directly proportional to barrier disruption. By running a negative control (untreated, unchallenged cells) to establish baseline permeability and a positive control (HMGB1 challenged, no I3G) to establish maximum leakage, the protective efficacy of I3G is objectively and internally validated.
References
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PubChem. "Isorhamnetin 3-galactoside | C22H22O12 | CID 13245586 - PubChem." National Institutes of Health (NIH).[Link]
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PubChem. "Isorhamnetin 3-O-galactoside | C22H22O12 | CID 71463991 - PubChem." National Institutes of Health (NIH).[Link]
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FooDB. "Showing Compound Isorhamnetin 3-galactoside (FDB000605)." FooDB.[Link]
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MDPI. "Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients." MDPI. [Link]
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PubMed. "Detection of isorhamnetin glycosides in extracts of apples (Malus domestica cv. 'Brettacher') by HPLC-PDA and HPLC-APCI-MS/MS." National Institutes of Health (NIH).[Link]
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PubMed. "Anti-inflammatory activities of isorhamnetin-3-O-galactoside against HMGB1-induced inflammatory responses in both HUVECs and CLP-induced septic mice." National Institutes of Health (NIH).[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Isorhamnetin 3-galactoside | C22H22O12 | CID 13245586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | C22H22O12 | CID 71463991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Detection of isorhamnetin glycosides in extracts of apples (Malus domestica cv. "Brettacher") by HPLC-PDA and HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti-inflammatory activities of isorhamnetin-3-O-galactoside against HMGB1-induced inflammatory responses in both HUVECs and CLP-induced septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
